4-Formamidobutanoic acid
Overview
Description
4-Formamidobutanoic acid, also known as 4-formylaminobutyric acid, is a non-proteinogenic amino acid derivative of glutamic acid. It has garnered significant attention due to its potential therapeutic and industrial applications. The compound’s chemical formula is C5H9NO3, and it has a molecular weight of 131.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formamidobutanoic acid can be synthesized through various methods. One common approach involves the formylation of 4-aminobutyric acid using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Formamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the formyl group to an amino group, yielding 4-aminobutyric acid.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: 4-Aminobutyric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formamidobutanoic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in neurotransmission and neuroprotection, given its structural similarity to gamma-aminobutyric acid (GABA).
Mechanism of Action
The mechanism of action of 4-formamidobutanoic acid involves its interaction with specific molecular targets and pathways. Due to its structural similarity to GABA, it may interact with GABA receptors in the nervous system, potentially modulating neurotransmission and exerting neuroprotective effects. Additionally, it may influence metabolic pathways related to amino acid synthesis and degradation .
Comparison with Similar Compounds
4-Aminobutyric acid (GABA): A neurotransmitter that plays a crucial role in the central nervous system.
Glutamic acid: An amino acid involved in protein synthesis and neurotransmission.
4-Formylaminobutyric acid derivatives: Various derivatives with modifications to the formyl or amino groups.
Comparison: 4-Formamidobutanoic acid is unique due to its formyl group, which imparts distinct chemical properties and reactivity compared to similar compounds like GABA and glutamic acid. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-formamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-4-6-3-1-2-5(8)9/h4H,1-3H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSHAXGKANHPHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543531 | |
Record name | 4-Formamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26727-21-9 | |
Record name | 4-Formamidobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30543531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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